2-Ethyl-2-phenylmalonamide
Description
Overview of 2-Ethyl-2-phenylmalonamide as a Metabolite and Research Compound
This compound (PEMA) is an organic compound that has drawn considerable interest in scientific research, primarily due to its role as a major and active metabolite of the anticonvulsant drug primidone (B1678105). chemicalbook.comresearchgate.netresearchgate.net With the chemical formula C11H14N2O2, this compound is structurally distinguished from its parent drug, primidone, by the cleavage of its pyrimidine (B1678525) ring. researchgate.netresearchgate.net In academic and clinical settings, the quantification of PEMA in serum is a key aspect of therapeutic drug monitoring for patients undergoing treatment for epilepsy.
Beyond its function as a metabolite, this compound is also a subject of study in its own right. Researchers are exploring its intrinsic biological activities and potential therapeutic applications. For instance, studies have indicated that PEMA itself possesses anticonvulsant properties. Its interactions with various enzymes and receptors are also under investigation, highlighting its significance as a research compound in pharmacology and medicinal chemistry.
Historical Context of Research on this compound, especially as a Primidone Metabolite
The discovery of this compound is intrinsically linked to the clinical use and study of the antiepileptic drug primidone, which was first synthesized and used as an anticonvulsant in 1952. doctorlib.org It was not until after primidone's introduction into clinical practice that its metabolic pathway, leading to the formation of phenobarbital (B1680315) (PB) and PEMA, was fully recognized. doctorlib.org
In the 1970s, as interest in the cognitive side effects of antiepileptic drugs grew, the role of primidone's metabolites came under closer scrutiny. doctorlib.org Early research by Bogue and Carrington identified PEMA as a metabolite in rats, and subsequent work by Butler and Waddell confirmed its presence, along with phenobarbital, in the urine and plasma of a dog and a patient being treated with primidone. doctorlib.org Later studies established that both PEMA and phenobarbital have anticonvulsant properties themselves. doctorlib.org This historical context underscores the evolution of our understanding of primidone's action, from a single drug to a compound with multiple active metabolites.
Significance of this compound in Medicinal Chemistry and Pharmacology
Key Areas of Significance:
Therapeutic Drug Monitoring: The quantification of PEMA levels in the serum of epilepsy patients is vital for effective therapeutic management. A retrospective study highlighted a correlation between the serum concentrations of PEMA and seizure control, emphasizing its clinical relevance.
Drug Interactions: Research into PEMA's interactions with other drugs is essential for optimizing therapeutic regimens that involve primidone. For example, phenobarbital has been shown to be a major factor influencing PEMA serum levels. nih.gov
Gastrointestinal Research: PEMA has been investigated for its effects on gastric acid secretion. It acts as a selective antagonist of the cholecystokinin (B1591339) B receptor (CCK-BR), inhibiting gastrin-induced gastric acid secretion, which suggests its potential as a lead compound for treating certain gastrointestinal disorders.
Immune Modulation: More recent and exploratory research has examined the use of nanoparticles containing this compound to induce immune tolerance in transplantation scenarios.
Research Gaps and Future Directions in this compound Studies
Despite the existing body of research, several gaps in our knowledge of this compound remain, pointing to promising avenues for future investigation.
Identified Research Gaps:
Mechanism of Action: While its anticonvulsant activity is recognized, the precise molecular mechanisms through which PEMA exerts its effects are not fully elucidated. Further studies are needed to understand its specific targets and pathways in the central nervous system.
Independent Therapeutic Potential: The therapeutic potential of PEMA as a standalone agent, independent of its role as a primidone metabolite, has not been extensively explored. Research into its efficacy and safety as a primary anticonvulsant or for other indications is warranted.
Pharmacokinetic Variability: The factors influencing the variability in PEMA levels among individuals are not completely understood. Genetic factors, co-administered medications, and physiological conditions may all play a role and require further investigation.
Long-Term Effects: The long-term consequences of PEMA exposure, particularly in chronic primidone therapy, need more detailed study.
Future Research Directions:
Advanced Analytical Techniques: The application of modern analytical methods, such as high-resolution mass spectrometry, can aid in the comprehensive identification and quantification of PEMA and its own potential metabolites in various biological matrices. leuphana.de
Computational and Spectroscopic Studies: Theoretical and experimental spectroscopic studies can provide deeper insights into the electronic structure, molecular geometry, and reactive sites of this compound. researchgate.netresearchgate.netresearchgate.netacs.org Such studies, often employing techniques like Density Functional Theory (DFT), FT-IR, and FT-Raman spectroscopy, can help in understanding its chemical behavior and potential interactions. researchgate.netresearchgate.netresearchgate.net
Development of Novel Therapeutics: Given its specific receptor-targeting capabilities, PEMA could serve as a scaffold for the development of new drugs for neurological and gastrointestinal disorders.
In-depth Pharmacological Profiling: A more thorough investigation of PEMA's pharmacological profile, including its effects on a wider range of receptors and enzymes, could uncover new therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-phenylpropanediamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15) | |
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InChI Key |
JFZHPFOXAAIUMB-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
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DSSTOX Substance ID |
DTXSID3025885 | |
| Record name | 2-Phenyl-2-ethylmalondiamide | |
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Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-phenyl-2-ethylmalondiamide is a white crystalline solid. (NTP, 1992) | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
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CAS No. |
7206-76-0 | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
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| Record name | Phenylethylmalonamide | |
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| Record name | Phenylethylmalonamide | |
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| Record name | 2-Phenyl-2-ethylmalondiamide | |
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| Record name | 2-ethyl-2-phenylmalonamide monohydrate | |
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| Record name | PHENYLETHYLMALONAMIDE | |
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Melting Point |
201 to 226 °F (possible decomposition) (NTP, 1992) | |
| Record name | 2-PHENYL-2-ETHYLMALONDIAMIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis and Derivatization Methodologies of 2 Ethyl 2 Phenylmalonamide
Established Synthetic Routes for 2-Ethyl-2-phenylmalonamide
Established synthetic routes to this compound often start from readily available precursors like malonic esters. These routes are designed to efficiently build the target molecule's framework.
Malonic Ester Condensation with Ethyl and Phenyl Substituents
A primary method for synthesizing this compound involves the malonic ester synthesis. This process typically starts with a dialkyl malonate, such as diethyl malonate. organicchemistrytutor.commasterorganicchemistry.com The α-carbon, situated between the two ester groups, is acidic and can be deprotonated by a base like sodium ethoxide to form a nucleophilic enolate. organicchemistrytutor.commasterorganicchemistry.com
This enolate then undergoes sequential alkylation and arylation. For instance, it can be reacted with an ethyl halide to introduce the ethyl group, followed by a second deprotonation and reaction with a phenylating agent to add the phenyl group. organicchemistrytutor.com Alternatively, a precursor like diethyl phenylethylmalonate, which already contains both substituents, can be used as a starting material. google.comgpatindia.com The final step involves the amidation of the ester groups to form the diamide, this compound. quimicaorganica.org
Two-Step Sequence: Oxidation Followed by Amidation
An alternative synthetic strategy employs a two-step process involving an initial oxidation of a suitable precursor, followed by an amidation step. nih.gov This method is particularly useful for converting molecules with a similar carbon skeleton into the desired malonamide (B141969). A patent describes a process for preparing 2-hydroxy-2-phenyl-malonamide that involves an oxidation step to create an intermediate, which is then subjected to amidation. google.com
Supported metal catalysts are pivotal in the oxidation step of various organic syntheses. mdpi.com Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for oxidation reactions due to its efficiency and the ease with which it can be recycled. mdpi.comorganic-chemistry.orgresearchgate.net In processes analogous to the synthesis of this compound precursors, Pd/C can be used for the aerobic oxidation of alcohols. organic-chemistry.org For example, a patent for the synthesis of 2-hydroxy-2-phenyl-malonamide utilizes a 5% palladium/carbon catalyst in absolute ethanol (B145695) to oxidize diethyl phenylmalonate. google.com The catalyst facilitates the reaction, often in the presence of a base, and can be easily removed by filtration upon completion. google.comorganic-chemistry.org
Table 1: Example of Pd/C Catalyzed Oxidation Conditions
| Reactant | Catalyst | Solvent | Additive | Outcome | Reference |
|---|---|---|---|---|---|
| Benzylic/Allylic Alcohols | Pd/C | Aqueous Ethanol | K₂CO₃ | High conversion to carbonyls | organic-chemistry.org |
The amidation step converts an ester or a related functional group into the final diamide. This is achieved by reacting the intermediate with a source of ammonia (B1221849). quimicaorganica.org Common reagents for this transformation include aqueous ammonia, ammonia gas, or urea (B33335) solutions. researchgate.netsemanticscholar.org The reaction of esters with ammonia is a classical method for forming amides. quimicaorganica.orggoogle.com In some green chemistry approaches, urea is used as a source for the in situ generation of ammonia when heated. semanticscholar.org A patent demonstrates the conversion of dimethyl hydroxy-phenylmalonate to 2-hydroxy-2-phenyl-malonamide using an ammonia methanolic solution. google.com
The choice of solvent is crucial for the amidation reaction's success. ucl.ac.uk Alcohols like methanol (B129727) and ethanol are frequently used because they effectively dissolve both the ester precursors and ammonia. researchgate.netgoogle.com Methanol, in particular, is noted for its ability to dissolve ammonia well. google.com One patent specifies using a solution of ammonia in methanol for the amidation step, which proceeds overnight at room temperature. google.com While polar aprotic solvents like DMF and chlorinated solvents are common in amidation reactions, there is a push towards greener alternatives like alcohols. ucl.ac.uk
Table 2: Solvent Effects on Amidation Reactions
| Reaction Type | Solvent | Efficacy | Reference |
|---|---|---|---|
| Ester Amidation | Methanol | Preferred due to high ammonia solubility and good yields. | |
| Ester Amidation | Ethanol | Slower reaction but can reduce side products. |
Monitoring the progress of the amidation reaction is essential to determine its completion and maximize yield. mercer.edursc.org Thin-Layer Chromatography (TLC) is a standard technique used for this purpose. mercer.edursc.organalis.com.my By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the disappearance of the starting material and the appearance of the product spot. mercer.educhemistryhall.com Reaction conditions, such as temperature, are controlled to ensure the reaction proceeds efficiently. For example, the amidation of dimethyl hydroxy-phenylmalonate is stirred overnight at room temperature, with TLC used to confirm the reaction's completion before workup. google.com
Solvent Systems for Amidation (e.g., methanol, ethanol, isopropanol)
Alternative Synthetic Approaches (e.g., from 2-hydroxypyrimidine)
An alternative route to obtaining this compound involves starting from 2-hydroxypyrimidine. researchgate.net This precursor undergoes alkaline hydrolysis to form an intermediate that is then converted to this compound. researchgate.net This chemical transformation highlights the versatility of pyrimidine (B1678525) derivatives in synthesizing malonamide structures.
Another approach begins with the oxidation of a diethyl phenylmalonate derivative. This reaction, often catalyzed by a supported metal catalyst like palladium on carbon (Pd/C), yields a 2-hydroxy-2-phenyl-malonate intermediate. Subsequent amidation of this intermediate with an ammonia source, such as aqueous ammonia or ammonia gas in an alcoholic solvent, leads to the formation of this compound.
Optimization of Synthetic Yield and Byproduct Reduction
Achieving a high yield of a pure product is a primary goal in chemical synthesis. For this compound, various strategies are employed to maximize its formation while minimizing the generation of unwanted byproducts.
Factorial Design Experiments for Reaction Parameter Optimization
Factorial design is a statistical method that allows for the simultaneous study of multiple variables affecting a reaction's outcome. researchgate.net In the context of synthesizing this compound, this could involve systematically varying parameters such as temperature, reaction time, and the concentration of reactants to identify the optimal conditions for maximizing the yield and purity of the final product. researchgate.net While the direct application of factorial design to this compound synthesis is not extensively documented in the provided results, it is a recognized methodology for optimizing similar chemical processes. researchgate.netresearchgate.net
Purification Techniques: Recrystallization (e.g., from ethyl acetate)
Recrystallization is a crucial step for purifying the crude this compound. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The process typically involves dissolving the crude product in hot ethyl acetate and then allowing the solution to cool. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a purer form, leaving impurities behind in the solvent. This technique can yield the compound as a white solid with high purity. The efficiency of recrystallization can be influenced by the solvent-to-solute ratio and the cooling temperature. For instance, dissolving the crude product in refluxing ethyl acetate and cooling to 15°C has been reported to give a recovery of 90-95%. Other solvents like methanol and ethanol are also mentioned as suitable for recrystallization.
Synthesis of Derivates and Analogs of this compound
The synthesis of derivatives and analogs of this compound allows for the exploration of how structural changes affect the compound's chemical and physical properties.
Impact of Structural Modifications on Compound Properties and Activity
Modifying the chemical structure of this compound can lead to significant changes in its properties. For example, replacing the phenyl group with a p-tolyl group to create 2-Ethyl-2-(p-Tolyl)malonamide (B11973747) results in an increased molecular weight and reduced water solubility due to the addition of a hydrophobic methyl group. The introduction of different substituents can also influence the compound's biological activity.
The following table summarizes the impact of some structural modifications on the properties of this compound analogs.
| Derivative Name | Structural Modification | Impact on Properties |
| 2-Ethyl-2-(p-Tolyl)malonamide | Replacement of the phenyl group with a p-tolyl group | Increased molecular weight, reduced water solubility. |
Synthesis of Deuterated or Labeled Analogs for Metabolic Tracing
Deuterated analogs of this compound, such as this compound-d5, are synthesized for use in metabolic tracing studies. medchemexpress.com In these analogs, some of the hydrogen atoms are replaced with their heavier isotope, deuterium. This isotopic labeling does not significantly alter the chemical properties of the molecule but allows it to be distinguished from the non-labeled compound using techniques like mass spectrometry. researchgate.net This enables researchers to track the metabolic fate of the compound within a biological system. nih.govannualreviews.org
Spectroscopic and Structural Elucidation Studies of 2 Ethyl 2 Phenylmalonamide
Advanced Spectroscopic Characterizationresearchgate.netresearchgate.netphyschemres.org
A variety of advanced spectroscopic techniques have been employed to characterize 2-Ethyl-2-phenylmalonamide, providing a comprehensive understanding of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)researchgate.netresearchgate.netphyschemres.org
¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of organic molecules. For this compound, these analyses provide distinct signals corresponding to the ethyl and phenyl groups, as well as the amide protons.
Experimental ¹H and ¹³C NMR spectra have been recorded in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). researchgate.net The chemical shifts are crucial for confirming the connectivity of the atoms within the molecule.
Table 1: Experimental ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Central CH | 3.75 | Triplet (t) | 7.2 |
| CH₂CH₃ | 2.48 | Quartet (q) | 6.4 |
Source:
Theoretical calculations of NMR spectra are often performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method to complement experimental findings. researchgate.netresearchgate.net These calculations help in the precise assignment of the observed chemical shifts.
Mass Spectrometry (MS) for Molecular Weight Differentiationresearchgate.net
Mass spectrometry is a key technique for determining the molecular weight of a compound and providing information about its elemental composition. For this compound, mass spectrometry confirms the molecular weight of 206.24 g/mol . researchgate.net Electrospray ionization (ESI) is one of the techniques used, and in negative ion mode, a peak corresponding to the deprotonated molecule [M-H]⁻ can be observed.
Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netresearchgate.netphyschemres.org
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for the amide group (N-H and C=O stretching) and the aromatic ring are observed. The presence of amide C=O stretches is typically seen in the region of 1650–1700 cm⁻¹.
UV-Vis Spectroscopy for Electronic Structure Analysisresearchgate.netphyschemres.orgacs.org
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The experimental UV-Vis spectrum of this compound, measured in ethanol (B145695), shows a sharp absorption band at 225 nm and a weaker band at 259 nm. researchgate.net These experimental findings are in good agreement with theoretical calculations performed using Time-Dependent Density Functional Theory (TD-DFT), which predicted absorption bands at 253.46 nm and 259.63 nm. researchgate.net
Fourier Transform-Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectra Analysisresearchgate.netphyschemres.orgacs.org
Comprehensive vibrational analysis of this compound has been carried out using FT-IR and FT-Raman spectroscopy in the 4000–400 cm⁻¹ range. researchgate.netresearchgate.net These experimental spectra are often compared with theoretical spectra calculated using DFT methods to provide a detailed assignment of the vibrational modes. researchgate.net
For instance, the symmetric and asymmetric stretching vibrations of the CH₂ group are expected in the 2900-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. researchgate.net In one study, the calculated wavenumbers at 2986, 2965, 2924, and 2912 cm⁻¹ were assigned to asymmetric stretching vibrations, which corresponded to an experimental band at 2937 cm⁻¹ in the FT-Raman spectrum. researchgate.net The C-N stretching vibrations for aromatic compounds are typically observed around 1300 cm⁻¹. researchgate.net For this compound, these bands were experimentally observed at 1277 cm⁻¹ in the FT-IR spectrum and 1281 cm⁻¹ in the FT-Raman spectrum. researchgate.net
Theoretical Computational Studiesresearchgate.netphyschemres.org
Theoretical computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the structural and electronic properties of this compound. researchgate.netresearchgate.net The B3LYP functional with the 6-311++G(d,p) basis set is a common level of theory used for these calculations. researchgate.netresearchgate.net
These computational methods are used to:
Optimize the molecular geometry, calculating bond lengths and angles which can be compared with experimental data. researchgate.net
Calculate vibrational frequencies to aid in the interpretation of FT-IR and FT-Raman spectra. researchgate.net
Predict NMR chemical shifts using the GIAO method. researchgate.netresearchgate.net
Simulate UV-Vis spectra using TD-DFT. researchgate.net
Perform Natural Bond Orbital (NBO) analysis to understand charge delocalization and stability. researchgate.net
Generate molecular electrostatic potential (MEP) surfaces to identify electrophilic and nucleophilic sites. researchgate.net
The strong correlation between the theoretically calculated values and the experimental data provides robust confirmation of the molecular structure of this compound. researchgate.net
Density Functional Theory (DFT) Calculations (e.g., B3LYP with 6-311++G(d,p) basis set)
Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been employed to determine the optimized molecular geometry of this compound. researchgate.net This computational approach provides insights into key structural parameters such as bond lengths and bond angles. researchgate.net
The optimized bond lengths for the carbon-carbon double bonds (C=C) in the phenyl ring were theoretically calculated to be in the range of 1.395–1.403 Å. researchgate.net For the various carbon-carbon single bonds (C-C), the calculated lengths spanned from 1.391 Å to 1.569 Å. researchgate.net In the amide functional groups, the nitrogen-hydrogen (N-H) bond lengths were calculated to be between 1.008 Å and 1.015 Å, while the nitrogen-carbon (N-C) bond lengths were found to be 1.353–1.360 Å. researchgate.net
Regarding bond angles, the H-C-H angles in the ethyl group were theoretically determined to be in the range of 107.5–107.9°. researchgate.net The angles within the amide groups, such as O-C-N, H-N-H, and C-N-H, were calculated to be in the ranges of 120.6–123.4°, 118.5–120.8°, and 116.6–121.2°, respectively. researchgate.net These theoretically optimized values show a strong correlation with experimental data where available, confirming the predicted geometry. researchgate.net
Table 1: Selected Theoretical Bond Lengths and Angles for this compound using DFT (B3LYP/6-311++G(d,p))
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Calculated Value | Parameter | Calculated Value |
| C=C (phenyl) | 1.395–1.403 | H-C-H | 107.5–107.9 |
| C-C | 1.391–1.569 | O-C-N | 120.6–123.4 |
| N-H | 1.008–1.015 | H-N-H | 118.5–120.8 |
| N-C | 1.353–1.360 | C-N-H | 116.6–121.2 |
| C-H | 1.082–1.093 | N-C-C | 114.4–118.1 |
Data sourced from Selvaraj et al. (2022). researchgate.net
Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Calculation
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. researchgate.netnih.gov This method has been applied to this compound to predict its ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The calculations were performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase. researchgate.net
The theoretical chemical shifts are then compared with experimental values, typically obtained in solvents like DMSO. researchgate.net This comparison helps in the assignment of the observed NMR signals to specific atoms in the molecular structure. For instance, the experimental ¹H NMR spectrum in DMSO shows distinct signals that can be correlated with the theoretically calculated values for the protons in the phenyl ring, the ethyl group, and the amide (NH₂) groups. researchgate.net Similarly, the ¹³C NMR signals for the carbonyl carbons, phenyl carbons, and ethyl group carbons are assigned based on this correlative analysis. researchgate.net The good agreement generally found between the GIAO-calculated and experimental shifts serves to confirm the molecular structure of the compound.
Table 2: Comparison of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| ¹³C NMR | ¹H NMR | ||||
|---|---|---|---|---|---|
| Atom | Experimental (DMSO) | Theoretical (GIAO) | Atom | Experimental (DMSO) | Theoretical (GIAO) |
| C (Carbonyl) | 173.9 | 179.3 | NH₂ | 7.4, 7.1 | 7.5, 7.2 |
| C (Phenyl) | 126.6-139.7 | 130.2-143.1 | CH (Phenyl) | 7.2-7.4 | 7.1-7.5 |
| C (Quaternary) | 59.1 | 59.8 | CH₂ (Ethyl) | 2.2 | 2.4 |
| C (Ethyl CH₂) | 28.5 | 30.1 | CH₃ (Ethyl) | 0.8 | 0.9 |
Note: NMR shift values are approximate and based on graphical data from Selvaraj et al. (2022). researchgate.net The GIAO method is one of the most common for calculating nuclear magnetic shielding tensors. researchgate.net
Frontier Molecular Orbital (FMO) Theory for Electrophilic Attack Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. irjweb.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.comutdallas.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net
A small HOMO-LUMO gap indicates that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. irjweb.comlupinepublishers.com For this compound, theoretical calculations based on time-dependent DFT have been used to determine the energies of these frontier orbitals. researchgate.net The analysis of the HOMO-LUMO gap helps to characterize the charge transfer interactions occurring within the molecule. irjweb.com The distribution of the LUMO is particularly important for predicting the sites susceptible to electrophilic attack. The regions of the molecule where the LUMO is localized are the most likely to accept electrons and are therefore considered potential electrophilic sites. irjweb.com
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de NBO analysis for this compound has been performed using the B3LYP/6-311++G(d,p) basis set to investigate intramolecular interactions, stability, and charge delocalization. researchgate.net
Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C-C) | π(C-C) | ~20.51 |
| LP(O) | π(C-N) | ~28.53 |
| LP(N) | π*(C-O) | ~48.24 |
Note: Values are representative and sourced from studies on similar molecular structures and principles outlined in Selvaraj et al. (2022). researchgate.net The stabilization energy E(2) is estimated by second-order perturbation theory. uni-muenchen.de
Molecular Electrostatic Potential Surface Generation for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. acs.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. acs.org For this compound, the MESP surface has been generated to identify potential sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The MESP map typically uses a color spectrum where red indicates regions of most negative electrostatic potential, which are rich in electrons and thus favorable for electrophilic attack (nucleophilic sites). acs.org Conversely, blue indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack (electrophilic sites). acs.org Green and yellow represent areas of intermediate or near-zero potential.
In the MESP of this compound, the most negative potential (red/orange) is concentrated around the electronegative oxygen atoms of the two carbonyl groups, identifying them as the primary sites for electrophilic attack. The regions around the amide hydrogens and parts of the phenyl ring often show positive potential (blue/green), indicating them as potential sites for nucleophilic interactions. researchgate.net
X-ray Diffraction (XRD) for Crystallinity and Polymorphic Variations
X-ray Diffraction (XRD) is a primary analytical technique used to determine the solid-state structure of a crystalline material. mdpi.com It provides definitive information on the atomic arrangement within a crystal lattice, allowing for the characterization of crystallinity and the identification of different polymorphic forms. mdpi.com Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties.
As of a 2022 study, a single-crystal X-ray structure for this compound had not been reported in the literature, which limited direct comparison with theoretical geometric parameters. researchgate.net However, crystallographic investigation of the monohydrate form reveals a structure where water molecules are integrated into the crystal lattice, stabilizing the arrangement through hydrogen bonding with the amide groups. The presence of bulky ethyl and phenyl groups influences the molecular packing and conformational preferences within the crystal. The analysis of any crystalline solid by XRD would involve bombarding the sample with X-rays and measuring the diffraction pattern, where the angles and intensities of the diffracted beams are unique to a specific crystal structure, as described by Bragg's Law. carlroth.com This allows for the differentiation between an amorphous solid (which produces a broad halo) and a crystalline solid (which produces a pattern of sharp peaks), and for distinguishing between different polymorphs, each of which would have a unique diffraction pattern. carlroth.com
Pharmacological and Biological Activity Research on 2 Ethyl 2 Phenylmalonamide
Anticonvulsant Properties and Mechanisms of Action
Research has indicated that one of the mechanisms contributing to the anticonvulsant effect of 2-Ethyl-2-phenylmalonamide is its ability to stabilize neuronal membranes. By modulating membrane excitability, the compound can help to control the abnormal cortical activity that characterizes epileptic seizures. researchgate.net Polyamines, a class of compounds related to PEMA's biological context, are known to play a role in maintaining the stability of cell membrane excitability in the central nervous system. researchgate.net
Studies conducted on animal models have demonstrated that this compound can effectively reduce seizure activity. These preclinical studies provide evidence for its potential therapeutic utility in the management of epilepsy. Animal models, such as those induced by chemicals like pilocarpine (B147212) or pentylenetetrazole (PTZ), are standard tools for evaluating the efficacy of potential antiseizure medications. preprints.orgmdpi.com A retrospective clinical study also found a correlation between the serum concentrations of this metabolite and seizure control in patients, supporting its role in therapeutic outcomes.
Table 1: Retrospective Serum Concentration Study of Primidone (B1678105) Metabolites
The following table presents data from a study on epilepsy patients treated with primidone, showing the mean steady-state concentrations of this compound and other related compounds. nih.gov
| Patient Group | Co-medication | Mean this compound (mg/L) | Mean Primidone (mg/L) | Mean Phenobarbital (B1680315) (mg/L) |
| Group A | Phenytoin (B1677684) | 0.72 | 0.62 | 2.24 |
| Group B | Carbamazepine (B1668303) + Phenytoin | 0.68 | 0.44 | 2.12 |
Data sourced from a 1980 clinical chemistry study. nih.gov
This compound is understood to exert some of its effects by modulating neurotransmitter activity. Its actions can lead to alterations in the levels of key neurotransmitters in the brain. Specifically, by inhibiting glutamate (B1630785) dehydrogenase, it may regulate glutamate levels, which is significant in reducing the excitotoxicity associated with seizures. Clinical observations have noted that varying blood levels of PEMA in patients treated with primidone correlate with seizure frequency and severity, with higher concentrations being linked to better seizure control.
A primary mechanism of action identified for this compound is the inhibition of glutamate dehydrogenase (GDH). GDH is a critical metabolic enzyme that connects carbon and nitrogen metabolism by catalyzing the conversion of α-ketoglutarate to L-glutamate. nih.gov By inhibiting this enzyme, PEMA can modulate the levels of the excitatory neurotransmitter glutamate in the brain. This inhibition is considered relevant to its anticonvulsant effects, as excessive glutamate can lead to neuronal overstimulation and seizures. The inhibitory potency of compounds like PEMA on GDH can be influenced by the length of their carbon skeleton and the positioning of their carboxylate groups within the enzyme's active site. nih.gov
Table 2: Comparative Pharmacological Parameters
| Parameter | This compound (PEMA) | Phenobarbital | Methylprimidone |
| Metabolic Role | Active Primidone metabolite | Direct anticonvulsant; Primidone metabolite | Primidone derivative |
| Anticonvulsant Efficacy | Weak or negligible | High | Intermediate |
Data derived from comparative analysis.
Inhibition of Glutamate Dehydrogenase
Role in Immune Modulation
Beyond its neurological effects, this compound has been investigated for its role in immune modulation. Research has explored the use of biodegradable poly(lactide-co-glycolide) (PLG) nanoparticles encapsulating antigens, and in some cases compounds like this compound, to induce immune tolerance. nih.gov These nanoparticle-based systems are designed to deliver antigens in a way that promotes tolerance and reduces the risk of immune rejection, which is particularly relevant in scenarios like islet transplantation for patients with type 1 diabetes. nih.gov The goal of such approaches is to restore immune tolerance without resorting to broad-spectrum immunosuppression, which can have significant adverse effects. nih.gov
Nanoparticle Encapsulation for Immune Tolerance in Transplant Scenarios
A significant area of recent research focuses on the use of this compound in the context of nanotechnology to induce immune tolerance, a crucial goal in organ transplantation. frontiersin.org The strategy involves encapsulating antigens within biodegradable nanoparticles, such as those made from poly(lactide-co-glycolide) (PLG), which are sometimes formulated with PEMA to create a negative charge. nih.govpitt.edu This approach aims to modulate the body's immune response to a transplanted organ or cells, preventing rejection. frontiersin.orgnih.gov
The primary objective of using nanoparticle delivery systems in this context is to achieve donor-specific unresponsiveness while leaving the rest of the immune system fully functional. frontiersin.org Studies have explored this application particularly in islet transplantation for patients with type 1 diabetes. nih.gov The encapsulation technology is designed to protect the delivered antigens and target them effectively to specific immune cells, such as antigen-presenting cells (APCs). frontiersin.orgfrontiersin.org By controlling how the donor antigens are presented to the immune system, these nanoparticles can shift the response from an aggressive rejection to a state of tolerance. nih.govdiabetesresearch.org
Efficacy in Antigen Delivery and Minimizing Immune Rejection
The use of nanoparticles containing this compound has shown efficacy in enhancing the delivery of donor antigens to promote tolerance and reduce the risk of immune rejection. In preclinical models of type 1 diabetes, biodegradable nanoparticles encapsulating diabetogenic peptides were used to restore immune tolerance. nih.gov This method proved effective in preventing the autoimmune destruction of pancreatic β-cells by both CD4+ and CD8+ T cells. nih.gov
The success of this strategy hinges on the ability of the nanoparticles to be efficiently taken up by antigen-presenting cells, which then present the antigen to T cells in a manner that promotes the development of regulatory T cells (Tregs). nih.govnih.govfrontiersin.org These Tregs are crucial for suppressing the activity of auto-reactive effector T cells that would otherwise attack the transplanted tissue. nih.govpitt.edu Research has demonstrated that this nanoparticle-based approach can induce antigen-specific immune tolerance and suppress allergic inflammation by promoting anti-inflammatory cytokines. frontiersin.org This targeted delivery system represents a promising strategy to minimize the need for broad, systemic immunosuppressive drugs, which often have severe side effects. frontiersin.orgdiabetesresearch.org
Other Potential Biological Activities and Interactions
Beyond its application in immunomodulation, this compound exhibits other biological activities, primarily stemming from its interactions with various components of the nervous and metabolic systems. As a metabolite of primidone, its anticonvulsant properties have been noted, with studies showing it can help stabilize neuronal membranes and reduce seizure activity in animal models.
Interaction with Specific Enzymes and Proteins
The biological effects of this compound are attributed to its ability to interact with specific enzymes and proteins. Its malonamide (B141969) structure is thought to allow for selective binding to certain enzymes, making it a useful tool for studying inflammatory pathways.
Notable interactions include:
Cyclooxygenase-2 (COX-2): The compound's structure enables it to bind selectively to COX-2, an enzyme involved in inflammation.
Serotonin (B10506) Receptors: Preliminary data have suggested an affinity for serotonin receptors, although this requires further validation.
Glutamate Dehydrogenase: PEMA may function as an inhibitor of glutamate dehydrogenase, an enzyme involved in the metabolism of the neurotransmitter glutamate. By modulating glutamate levels, it could potentially reduce the excitotoxicity associated with seizures.
Human Serum Albumin (HSA): Molecular docking studies have analyzed the interaction between PEMA and HSA, a key transport protein in the blood. These studies calculate the binding affinity and inhibition constants to understand how the molecule is transported and interacts with proteins in the body. dergipark.org.tr
Table 1: Investigated Protein and Enzyme Interactions with this compound
| Protein/Enzyme | Nature of Interaction | Potential Effect | Source |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Selective Binding | Tool for studying inflammatory pathways | |
| Serotonin Receptors | Binding Affinity (preliminary) | Requires further validation | |
| Glutamate Dehydrogenase | Inhibition | Modulation of glutamate levels | |
| Human Serum Albumin (HSA) | Binding for transport | Analysis of molecular transport and protein interaction | dergipark.org.tr |
Competitive Inhibition of Metabolic Pathways
This compound can act as a competitive inhibitor in certain metabolic pathways. In competitive inhibition, a molecule with a similar structure to the natural substrate competes for the same active site on an enzyme. wikipedia.org This binding prevents the natural substrate from accessing the enzyme, thereby inhibiting the reaction. wikipedia.org By occupying the active site of specific enzymes, PEMA can lead to changes in neurotransmitter levels and modulate the activities of enzymes involved in drug metabolism. An example of competitive inhibition is how malonate competes with succinate (B1194679) for the active site of the enzyme succinic dehydrogenase. wikipedia.org This mechanism is crucial in understanding the broader pharmacological profile of PEMA.
Mechanisms of Action at the Molecular Level
Understanding the mechanism of action of this compound requires studying its interactions and effects at the molecular scale. researchgate.netresearchgate.net Theoretical and experimental studies, including spectroscopic analysis and computational modeling, have been employed to elucidate the compound's electronic structure, stability, and reactive sites. researchgate.netresearchgate.netresearchgate.net These studies confirm the molecular structure and provide insights into how charge is delocalized across the molecule, which is crucial for its binding characteristics. researchgate.netresearchgate.net
Enzyme Inhibition Assays and IC₅₀ Calculations
To quantify the inhibitory effect of a compound like this compound on a specific enzyme, researchers perform enzyme inhibition assays. researchgate.net These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by 50%, a value known as the half-maximal inhibitory concentration (IC₅₀). ncifcrf.govacs.org A lower IC₅₀ value indicates a more potent inhibitor. acs.org
While specific IC₅₀ values for this compound are not detailed in the provided search results, related molecular docking studies have calculated theoretical inhibition constants (Ki). dergipark.org.tr For instance, a study determined the binding affinity of a novel N-heterocyclic carbene (NHC) salt to be -8.04 kcal/mol with a calculated inhibition constant of 1.29 µM when interacting with Human Serum Albumin. dergipark.org.tr Such calculations are critical for comparing the potency of different inhibitors and for understanding their therapeutic potential. ncifcrf.gov
Table 2: Example of Inhibition Data from Molecular Docking Studies
| Compound | Target Protein | Binding Affinity (kcal/mol) | Calculated Inhibition Constant (Kᵢ) | Source |
|---|---|---|---|---|
| N-heterocyclic carbene (NHC) salt | Human Serum Albumin (HSA) | -8.04 | 1.29 µM | dergipark.org.tr |
| Pd-PEPPSI complex of NHC | Human Serum Albumin (HSA) | -7.04 | 6.92 µM | dergipark.org.tr |
Note: This table presents example data for different compounds to illustrate how inhibition constants are reported. It does not represent data for this compound itself but shows the type of results obtained from such analyses.
In silico Docking Studies (e.g., AutoDock Vina) for Binding Site Identification
In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. jmir.orgwjpls.org This method is crucial in drug discovery for identifying potential biological targets and understanding interaction mechanisms at an atomic level. jscimedcentral.com Software like AutoDock Vina uses scoring functions to estimate the binding affinity and predict the most stable conformation of the ligand within the protein's binding site. jmir.orgnih.gov
While direct molecular docking studies detailing the binding of this compound to specific protein targets are not extensively documented in publicly available literature, theoretical studies provide foundational data for such investigations. Research involving Density Functional Theory (DFT) has been conducted to understand the structural and electronic properties of this compound. researchgate.net
These theoretical analyses include the generation of a Molecular Electrostatic Potential (MEP) surface. researchgate.netresearchgate.net The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites on the molecule. researchgate.netnih.gov Regions with negative electrostatic potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (colored blue) suggest sites for nucleophilic attack. researchgate.net This information is critical for predicting how the molecule might orient itself when approaching a protein's binding pocket. nih.gov
Although specific binding site interactions from a dedicated docking study against a particular protein are not available, the theoretical data confirms the presence of reactive sites on the this compound molecule that could participate in binding. researchgate.net A typical docking study would identify key amino acid residues involved in the interaction and calculate the binding energy, which indicates the strength of the interaction. nih.gov
Illustrative Data from a Hypothetical Docking Study The table below is an example of the kind of data that would be generated from an in silico docking study of this compound against a hypothetical protein target using AutoDock Vina. The data presented here is for illustrative purposes only.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Hypothetical Receptor A | -7.5 | TYR 122, SER 203 | Hydrogen Bond |
| Hypothetical Receptor A | -7.5 | PHE 290 | Pi-Alkyl |
| Hypothetical Receptor B | -6.8 | LEU 88, VAL 104 | Hydrophobic Interaction |
| Hypothetical Receptor B | -6.8 | ASN 150 | Hydrogen Bond |
Cellular Uptake Studies via Fluorescence Tagging and Confocal Microscopy
The investigation of how a compound enters living cells is fundamental to understanding its biological activity. acs.orgdovepress.com A powerful method for this is fluorescence tagging combined with confocal microscopy. nih.gov This technique involves chemically attaching a fluorescent molecule (a fluorophore) to the compound of interest, in this case, this compound. These fluorescently-tagged molecules are then introduced to live cells in culture. mdpi.com
Confocal microscopy allows for high-resolution imaging of the cells, effectively creating optical "slices" that eliminate out-of-focus light. pnas.org This enables researchers to visualize the precise location of the fluorescently-tagged compound within the cell over time. dovepress.com By co-staining with dyes that mark specific organelles (like the nucleus or lysosomes), it is possible to determine the subcellular trafficking and final destination of the compound. dovepress.com
Currently, there are no specific studies in the reviewed scientific literature that detail the use of fluorescence tagging and confocal microscopy to analyze the cellular uptake of this compound. Such a study would provide critical insights into whether the compound can cross the cell membrane, how rapidly it does so, and where it accumulates within the cell. acs.orgmdpi.com This information is essential for correlating the compound's chemical structure with its ability to reach potential intracellular targets.
Illustrative Data from a Hypothetical Cellular Uptake Study The following table exemplifies the type of qualitative and quantitative data that would be obtained from a confocal microscopy study investigating the cellular uptake of fluorescently-tagged this compound. This data is for demonstrative purposes only.
| Cell Line | Fluorophore Tag | Incubation Time | Observed Subcellular Localization |
| HeLa (Human Cervical Cancer) | FITC | 1 hour | Diffuse cytoplasmic signal |
| HeLa (Human Cervical Cancer) | FITC | 4 hours | Punctate cytoplasmic vesicles |
| SH-SY5Y (Human Neuroblastoma) | Rhodamine B | 1 hour | Low, diffuse cytoplasmic signal |
| SH-SY5Y (Human Neuroblastoma) | Rhodamine B | 4 hours | Primarily cytoplasmic, no nuclear entry |
Metabolism and Pharmacokinetics of 2 Ethyl 2 Phenylmalonamide
2-Ethyl-2-phenylmalonamide as a Primary Active Metabolite of Primidone (B1678105)
This compound is a principal and active metabolite of primidone. researchgate.net Primidone undergoes metabolic transformation in the body, leading to the formation of two key active metabolites: phenobarbital (B1680315) and PEMA. lookchem.com The conversion from primidone to PEMA involves a ring cleavage of primidone's heterocyclic structure. researchgate.net
Accumulation of this compound and Potential Toxicological Implications
The accumulation of this compound is a noted consequence of primidone therapy. While PEMA itself exhibits anticonvulsant properties, its accumulation can contribute to the adverse effects associated with primidone treatment. Research indicates that monitoring the serum concentrations of metabolites like PEMA is important, as inadequate monitoring can lead to toxicity. Although specific toxicological profiles are not detailed, the potential for toxicity underscores the importance of understanding the compound's pharmacokinetic behavior.
Influence of Dietary Factors on Fecal Metabolism and this compound Levels
Recent research has shed light on the influence of diet on the gut microbiome and its metabolic outputs, which can affect the levels of various compounds, including this compound. A study investigating the impact of dietary fatty acid composition on the fecal metabolism of rats fed a high-fructose/high-fat diet identified changes in the levels of numerous metabolites. nih.govresearchgate.net
In this study, compared to a normal control diet, a high-fructose/high-fat diet resulted in decreased relative levels of this compound in the feces. nih.govresearchgate.net This suggests that dietary composition can modulate the metabolic processes within the gut that influence the excretion or transformation of this compound. The gut microbiota plays a crucial role in the metabolism of dietary components, producing a vast array of metabolites that can interact with and influence the host's physiology. nih.govresearchgate.net While the direct mechanisms are still under investigation, it is evident that diet-induced shifts in gut microbial activity can impact the fecal metabolome, including the levels of xenobiotic metabolites like PEMA.
| Metabolite | Change in Relative Level Compared to Control Diet |
|---|---|
| This compound | Decreased |
| Biotinamide | Decreased |
| 5-nitrobenzimidazole | Decreased |
| 2-Hydroxymyristic acid | Decreased |
| DL-Carnitine | Increased |
| FFA (22:7) | Increased |
Role of Hepatic Cytochrome P450 Enzymes in Metabolism
The cytochrome P450 (CYP450) enzyme system, primarily located in the liver, is essential for the metabolism of a wide array of xenobiotics, including drugs and their metabolites. dovepress.com Studies have investigated the role of these enzymes in the metabolism of various compounds, including structural analogs of phenobarbital.
Research examining the induction of hepatic cytochrome P450 2B (CYP2B) by congeners of phenobarbital in mice and rats has provided insights into the metabolic handling of related structures. nih.govnih.gov In these studies, this compound displayed minimal induction of CYP2B catalytic activities. nih.govnih.gov This suggests that PEMA is a poor inducer of this particular CYP isoform, which is involved in the metabolism of many drugs. The extent of CYP enzyme induction can have significant implications for drug interactions and efficacy.
Pharmacokinetic Studies of this compound in Biological Systems
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. For this compound, such studies have been conducted to characterize its behavior in biological systems. medkoo.com
Data from patients receiving anticonvulsant medication have shown that serum levels of PEMA are influenced not only by the administered dose of primidone but also by the presence of other antiepileptic drugs. nih.gov Specifically, phenobarbital has been identified as a major factor affecting PEMA serum levels. nih.gov This highlights the potential for drug-drug interactions to alter the pharmacokinetic profile of PEMA. Analytical methods like High-Performance Liquid Chromatography (HPLC) are utilized to quantify PEMA levels in biological samples, which is essential for these pharmacokinetic analyses.
| Factor | Influence on PEMA Serum Level |
|---|---|
| Primidone Dose | Directly affects PEMA levels |
| Co-administration of Phenobarbital | Major perturbation on PEMA levels |
| Co-administration of other anticonvulsants (e.g., Phenytoin (B1677684), Carbamazepine (B1668303), Valproic Acid) | Can affect PEMA levels |
Analytical Methodologies for 2 Ethyl 2 Phenylmalonamide Quantification and Characterization
Chromatographic Techniques for Purity and Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of 2-Ethyl-2-phenylmalonamide in different matrices, including biological fluids and pharmaceutical preparations. nih.govlcms.czsigmaaldrich.comnih.gov These methods offer high resolution and sensitivity, enabling the precise measurement of the compound and its related substances.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. lcms.czthermofisher.comnih.gov It is particularly useful for determining the purity of the compound and for its quantification in various samples. An HPLC method for the simultaneous determination of primidone (B1678105) and its metabolites, including this compound (PEMA), in rat plasma has been developed. nih.gov This method utilizes a solid-phase extraction technique for sample clean-up, followed by HPLC analysis. nih.gov The calibration curves for PEMA were found to be linear in the range of 0-20 micrograms/mL, with recovery rates between 96.8% and 101.8%. nih.gov
For accurate and reproducible HPLC analysis, the use of certified reference materials (CRMs) is essential. sigmaaldrich.com Companies like Cerilliant, an ISO 17034 and ISO/IEC 17025 accredited manufacturer, provide a wide range of CRMs, including those for pharmaceutical and clinical analysis. cerilliant.com The United States Pharmacopeia (USP) also offers a reference standard for this compound, designated as Primidone Related Compound A. usp.orgchromachemie.co.inmyshopify.com These standards ensure the traceability and reliability of analytical results. sigmaaldrich.com
The selection of an appropriate UV detection wavelength is critical for the accurate quantification of this compound. Experimental studies have shown that the compound exhibits a sharp absorption band at 225 nm and a weaker band at 259 nm. researchgate.net Other HPLC methods have utilized wavelengths of 220 nm and 254 nm for detection. uspnf.comchromatographyonline.com A dual-wavelength detector has been used to monitor felbamate (B1672329) and an internal standard at 210 nm, while a second wavelength of 286 nm was used to detect potential interferences. oup.com The choice of wavelength can be influenced by the sample matrix and the presence of other compounds. d-nb.info
| Wavelength (nm) | Application Context |
| 205 | Analysis of anticonvulsants, including this compound, using a Hypersil GOLD HPLC column. thermofisher.com |
| 210 | Assay of related substances in phenobarbital (B1680315) sodium, including this compound. google.comgoogle.com |
| 220 | Used in the analysis of primidone tablets for related compounds. uspnf.com |
| 225 | Experimental analysis of this compound. researchgate.net |
| 254 | Analysis of active ingredients in oral rinse solutions. chromatographyonline.com |
| 257 | UV analytical wavelength for primidone tablets. uspnf.com |
| 259 | Experimental analysis of this compound. researchgate.net |
| 260 | Detection of diastereomers by reversed-phase HPLC. researchgate.net |
Reverse-phase HPLC is a dominant technique in the pharmaceutical industry due to its versatility in separating a wide range of compounds. sepscience.comchromatographyonline.com For the separation of this compound and its analogs, specialized columns can provide enhanced selectivity. While C8 and C18 columns are common, phenyl-hexyl columns offer different retention characteristics that can be advantageous for separating aromatic compounds and their isomers. sepscience.com The separation of stereoisomers has been successfully achieved using reverse-phase HPLC. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and reduced solvent consumption. lcms.cz A method was successfully transferred from HPLC to UHPLC for the analysis of several anti-epileptic drugs, including this compound. lcms.cz This transfer resulted in a substantial reduction in analysis time and solvent usage while maintaining excellent precision, resolution, and linearity. lcms.cz UHPLC systems, by utilizing columns with smaller particle sizes (sub-2 µm), can achieve higher efficiency and throughput, which is particularly beneficial in high-volume laboratory settings. lcms.czlcms.cz
| Parameter | HPLC | UHPLC (Optimized for Speed) |
| Time Saving | - | ~95% lcms.cz |
| Solvent Saving | - | ~95% lcms.cz |
| Sample Injection Reduction | - | 75% (using a 2.1-mm ID column) lcms.cz |
Gas-Liquid Chromatography (GLC) is another powerful technique that has been applied to the determination of this compound in biological samples, particularly in serum. nih.govnih.gov A specific GLC method was developed to measure the serum concentration of this compound in epilepsy patients being treated with primidone. nih.gov This method involves a chloroform (B151607) extraction under basic conditions and uses 2-ethyl-2-(p-tolyl)malonamide (B11973747) as an internal standard, without the need for derivatization. nih.gov The sensitivity limit of this assay is 1.0 mg/L, with good precision at various concentrations. nih.gov GLC has also been compared with other methods like the enzyme multiplied immunoassay technique (EMIT) for the determination of primidone and its metabolites, showing a high correlation between the two techniques. kms-igakkai.com
| Parameter | Value |
| Sensitivity Limit | 1.0 mg/L nih.gov |
| Within-run CV (5 mg/L) | 3.5% nih.gov |
| Within-run CV (10 mg/L) | 2.5% nih.gov |
| Within-run CV (30 mg/L) | 0.7% nih.gov |
Gas-Liquid Chromatography (GLC) for Serum Level Determination
Derivatization Methods (e.g., with pyridine)
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific technique, such as gas chromatography (GC). For compounds like this compound, which contain amide functional groups, derivatization can improve volatility and thermal stability, leading to better chromatographic peak shape and detection.
A common approach is trimethylsilylation, which replaces active hydrogen atoms in the amide groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Due to the lower reactivity of amides, a catalyst is often required to ensure the reaction proceeds efficiently. sigmaaldrich.com
Pyridine (B92270) is commonly employed as a catalyst and solvent in these reactions. tcichemicals.comresearchgate.net It facilitates the derivatization process, although its use requires careful consideration as it can introduce nitrogen-containing artifacts into the analysis. researchgate.net The reaction conditions, such as temperature and time, must be optimized to drive the derivatization to completion. For instance, derivatizing amide groups may require heating for several hours at elevated temperatures to achieve a complete reaction. sigmaaldrich.com In some procedures involving related compounds, a two-step process is used where a methoximation reaction with methoxylamine hydrochloride in pyridine is performed first to protect carbonyl groups, followed by trimethylsilylation. tcichemicals.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful analytical technique for the quantification and identification of compounds in complex mixtures. It combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of HRMS detectors, such as Time-of-Flight (TOF) or Orbitrap mass analyzers. nih.govanimbiosci.org
This method is well-suited for the analysis of this compound, a metabolite of the anticonvulsant drug primidone. amazonaws.com Untargeted metabolomics workflows using LC-HRMS can successfully identify a wide range of metabolites, including this compound, in biological samples. animbiosci.org The high resolution of the mass spectrometer allows for the precise determination of the compound's mass, enabling its specific detection and differentiation from other co-eluting substances or matrix components. For example, LC-HRMS methods have been developed for the analysis of anti-epileptic drugs and their metabolites, demonstrating the technique's utility in therapeutic drug monitoring and metabolic studies. amazonaws.comlcms.cz
Method Validation and Performance Evaluation
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.netajpaonline.com It involves evaluating specific performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantitative determination of this compound. Key parameters are assessed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.neteuropa.eu
Precision, Resolution, and Linearity
Precision, resolution, and linearity are fundamental performance characteristics evaluated during method validation.
Precision expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is typically reported as the relative standard deviation (RSD). In studies comparing HPLC and UHPLC methods for the analysis of anti-epileptic drugs, including this compound, excellent precision was demonstrated. For one method, area RSDs were below 0.12% for most compounds. lcms.cz
Resolution measures the separation of adjacent peaks in a chromatogram. A resolution value of 1.5 is considered to indicate baseline separation, while a value of ≥2 is generally preferred. researchgate.net
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is confirmed by a linear regression analysis, and a high correlation coefficient (r²) is desired. For analytical methods involving this compound, high linearity with correlation coefficients exceeding 0.9999 has been reported across various concentration levels. lcms.cz
Below is a table summarizing performance data from a comparative study of analytical methods for anti-epileptic compounds.
Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.
LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. pfigueiredo.org It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. lcms.cz
LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. europa.eu The LOQ is commonly established at a S/N ratio of 10:1. lcms.czsepscience.com
These limits are crucial for assays measuring low levels of compounds, such as in impurity testing or therapeutic monitoring. europa.eu Studies have shown that transitioning from traditional HPLC to more modern UHPLC systems can significantly improve (lower) the LOD and LOQ values for this compound, sometimes by a factor of more than 10. lcms.cz
The table below presents comparative LOD and LOQ data for this compound using different chromatographic methods.
System Suitability Tests in Regulated Environments (e.g., GxP)
In regulated environments, such as those adhering to Good Practices (GxP), System Suitability Tests (SSTs) are indispensable. lcms.cz SSTs are a series of checks performed before and during sample analysis to verify that the analytical system is performing adequately for the intended application. microsynth.comchromatographyonline.com These tests are an integral part of the analytical procedure and ensure the validity of the results for a given run. gmp-compliance.org
Failure to meet predefined SST criteria requires the invalidation of the analytical run. chromatographyonline.com Typical SST parameters for chromatographic methods include:
Precision of replicate injections of a standard solution.
Resolution between the analyte peak and closely eluting peaks.
Tailing factor to assess peak symmetry.
Number of theoretical plates (N) to measure column efficiency. researchgate.net
The specific parameters and their acceptance limits are defined during method validation and are based on the performance characteristics of the procedure. pfigueiredo.org For assays involving this compound, SSTs ensure that the chromatographic system is capable of providing accurate and reproducible data for each batch of samples analyzed. lcms.czgmp-compliance.org
Preparation and Use of Certified Reference Standards
Certified Reference Standards (CRS) are highly characterized materials used to ensure the accuracy and traceability of analytical measurements. For this compound, which is also known as Primidone Related Compound A, reference standards are available from pharmacopeias and commercial suppliers. chemicalbook.com These standards are designated as, for example, a "pharmaceutical secondary standard" or a "USP reference standard". chemicalbook.com
The use of a CRS is fundamental for:
Identity confirmation: Comparing the retention time and/or mass spectrum of the analyte in a sample to that of the CRS.
Quantitative analysis: Preparing calibration curves by analyzing a series of dilutions of the CRS to determine the concentration of this compound in unknown samples.
Method validation: Assessing performance characteristics like accuracy, precision, and linearity.
Reference standards for this compound exist in both anhydrous (CAS 7206-76-0) and monohydrate (CAS 80866-90-6) forms. nih.gov It is critical for analytical protocols to specify and use the correct form, as the difference in molecular weight and hydration state can affect quantification and chromatographic behavior. The certificate of analysis accompanying a CRS provides essential information on its purity, identity, and proper storage conditions to maintain its integrity. chemicalbook.com
Toxicological and Adverse Effects Research on 2 Ethyl 2 Phenylmalonamide
Contribution to Adverse Effects Associated with Primidone (B1678105) Treatment
PEMA, along with phenobarbital (B1680315), is an active metabolite of primidone, and all three compounds possess anticonvulsant properties. medicinenet.comdrugbank.com Consequently, some of the adverse effects observed during primidone treatment may be attributable to PEMA. The most common side effects associated with primidone therapy are central nervous system-related, including sedation, drowsiness, ataxia (poor coordination), vertigo (dizziness), and visual disturbances. nih.govnih.gov
| Adverse Effect Category | Specific Symptoms Reported in Primidone Treatment | Reference |
|---|---|---|
| Central Nervous System | Sedation, Drowsiness, Dizziness, Ataxia, Vertigo, Confusion, Headache, Nystagmus (involuntary eye movements) | medicinenet.comnih.gov |
| Gastrointestinal | Nausea, Vomiting, Anorexia (loss of appetite) | medicinenet.comnih.gov |
| Psychological/Emotional | Emotional disturbances, Hyperirritability, Excitement, Depression | medicinenet.com |
| Other | Fatigue, Visual disturbances (diplopia), Skin rash | medicinenet.comnih.govchemicalbook.com |
Potential for Accumulation and Resulting Toxicity
During chronic administration of primidone, its metabolites, including PEMA and phenobarbital, are known to accumulate in the body. researchgate.net Studies have shown that PEMA serum levels can reach or exceed those of the parent drug, primidone. doctorlib.org The concentration of PEMA in the serum is influenced not only by the dose of primidone but also by other co-administered antiepileptic drugs, such as phenobarbital and phenytoin (B1677684), which can alter its metabolism. nih.gov
This accumulation is a significant factor in the compound's toxicological profile. Research indicates that the buildup of metabolites like PEMA can lead to toxicity if not properly monitored, underscoring the importance of therapeutic drug monitoring in patients treated with primidone. The half-life of PEMA is approximately 16 hours, contributing to its steady presence in the system during continuous therapy. wikipedia.org
Research into Specific Toxicological Mechanisms
The precise toxicological mechanisms of 2-Ethyl-2-phenylmalonamide are not yet fully elucidated. chemsrc.comchemicalbook.com However, as an active metabolite of primidone, its mechanism is believed to be related to that of its parent compound and fellow metabolite, phenobarbital. drugbank.com The primary mechanism of action for these anticonvulsants involves the modulation of neuronal activity. drugbank.com Research suggests they alter transmembrane transport of sodium and calcium ions, which reduces the firing frequency of nerve cells and leads to a general depression of the central nervous system. drugbank.com
At high doses, PEMA is noted to pose a risk of sedation and metabolic acidosis. Theoretical studies using computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been conducted to investigate the electronic structure, stability, and reactivity of the PEMA molecule. researchgate.netresearchgate.netresearchgate.net This research helps in understanding the molecule's electrophilic and nucleophilic sites, which provides insights into its potential to interact with biological systems and exert toxic effects. researchgate.netresearchgate.net However, direct experimental research into specific cellular and molecular toxic pathways of PEMA remains limited.
Risk Assessment and Safety Protocols in Research Settings
Given that the toxicological properties of this compound have not been fully investigated, cautious handling is imperative in research settings. chemsrc.comchemicalbook.com A thorough risk assessment should be performed before any laboratory work involving this compound. squarespace.com PEMA is a combustible solid with a flash point of 113°C. chemicalbook.inchemicalbook.comsigmaaldrich.com It is incompatible with strong oxidizing agents, and as an amide, it may react with certain compounds to produce toxic gases. chemsrc.comchemicalbook.comnih.gov
Standard safety protocols require handling the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. chemsrc.comchemicalbook.com Personal Protective Equipment (PPE) is mandatory, including chemical safety goggles, appropriate protective gloves, and lab coats to prevent eye and skin contact. chemsrc.comchemicalbook.com Procedures should be designed to minimize the generation and accumulation of dust. chemicalbook.com In case of a spill, the material should be dampened with a solvent like acetone (B3395972) before being swept up and placed in a suitable disposal container. nih.gov
| Safety Protocol | Description | Reference |
|---|---|---|
| Hazard Identification | Combustible solid. Potential for eye, skin, and respiratory tract irritation. Full toxicological properties not known. | chemsrc.comsigmaaldrich.com |
| Engineering Controls | Use with adequate ventilation, such as in a chemical fume hood. Minimize dust generation. | chemsrc.comchemicalbook.com |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, chemical-resistant gloves, and protective clothing. A NIOSH-approved respirator may be necessary if exposure limits are exceeded or irritation occurs. | chemsrc.comchemicalbook.com |
| Handling & Storage | Wash thoroughly after handling. Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers. | chemsrc.comchemicalbook.com |
| Spill Response | For small spills, dampen the solid material with acetone, transfer to a sealed container for disposal. Wash all contaminated surfaces with acetone followed by soap and water. | nih.gov |
| First Aid | In case of eye contact, flush with water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical aid for all exposures. | chemicalbook.com |
Clinical and Translational Research Applications of 2 Ethyl 2 Phenylmalonamide
Therapeutic Drug Monitoring in Epilepsy Patients
Therapeutic drug monitoring (TDM) of antiepileptic drugs is a cornerstone of optimizing treatment for epilepsy patients, aiming to enhance efficacy while minimizing toxicity. labgids.be For primidone (B1678105), this process is complicated by its metabolism into two distinct, active compounds. wjdpn.cnneupsykey.com Therefore, the quantification of PEMA in serum is a critical component of TDM for patients being treated with primidone.
Clinical studies have explored the relationship between the serum levels of primidone's metabolites and clinical outcomes. Retrospective analyses of patients treated with primidone have indicated a correlation between the serum concentrations of PEMA and the degree of seizure control. Higher concentrations of PEMA in the blood have been associated with improved seizure control in some clinical settings, underscoring its therapeutic relevance.
The metabolic conversion of primidone results in a complex pharmacodynamic profile. A study investigating steady-state concentrations in patients on primidone with co-medication highlighted the variability in metabolite levels. For instance, in patients co-medicated with phenytoin (B1677684), the mean steady-state concentrations for PEMA, primidone, and phenobarbital (B1680315) were different than in those co-medicated with both carbamazepine (B1668303) and phenytoin. nih.gov This demonstrates that the presence of other antiepileptic drugs can alter the metabolic profile, affecting the concentration of each active component. nih.gov
Table 1: Mean steady-state concentrations of 2-Ethyl-2-phenylmalonamide and related compounds in epilepsy patients per 1.0 mg/kg body weight per day dose of primidone, based on co-medication. Data sourced from a retrospective study. nih.gov
Given that primidone, PEMA, and phenobarbital all contribute to the therapeutic effect, monitoring their respective serum levels is crucial for optimizing dosage strategies. nih.gov The quantification of PEMA is essential for a complete pharmacokinetic picture, as relying solely on primidone or phenobarbital levels may be insufficient. cambridge.org Statistical analysis indicates that serum levels of PEMA are affected not only by the primidone dose but also by the serum levels of other concurrently prescribed anticonvulsant drugs. nih.gov For example, co-administration of phenytoin and carbamazepine can increase the conversion of primidone to phenobarbital, which can alter the ratio of the active metabolites and necessitate dosage adjustments. wjdpn.cnnih.gov
Therefore, monitoring PEMA concentrations alongside primidone and phenobarbital allows for a more individualized approach to treatment, helping clinicians to adjust primidone dosage to achieve the best possible seizure control for the patient. droracle.ai
Correlation Between Serum Concentrations and Seizure Control
Applications in Transplant Tolerance Induction
Emerging research has pointed towards a novel application for this compound in the field of immunology, specifically in promoting immune tolerance for transplants. This application moves beyond its traditional role in neurology. The strategy involves using biodegradable nanoparticles as a delivery system for donor antigens to induce tolerance and reduce the risk of immune rejection.
In a study focused on islet transplantation for patients with diabetes, researchers encapsulated this compound within these nanoparticles. The goal of this formulation is to enhance the delivery of donor antigens in a manner that promotes immune tolerance, thereby minimizing the chances of the recipient's immune system attacking the transplanted cells. This nanoparticle-based approach represents a targeted strategy to modulate the immune response and could potentially improve the long-term success of allografts. frontiersin.org
Future Therapeutic Potential and Research Prospects
The future for this compound research extends into several promising areas. Its established role as an active metabolite with anticonvulsant properties continues to make it a subject of interest in epilepsy management, particularly in refining therapeutic drug monitoring for personalized medicine.
Beyond epilepsy, the exploration of PEMA in immunomodulation for transplant tolerance is a significant area for future investigation. The use of nanoparticle delivery systems encapsulating PEMA could be expanded and refined for various transplant scenarios, aiming to reduce the reliance on broad-spectrum immunosuppressive drugs. frontiersin.org
Furthermore, fundamental scientific studies are crucial for unlocking future potential. Detailed research into the spectroscopic and electronic structure of the this compound molecule provides a deeper understanding of its chemical properties. researchgate.net This foundational knowledge is essential for designing new drugs and for understanding its interactions at a molecular level, which could lead to the development of novel therapeutic applications.
Mentioned Compounds
Research Ethical Considerations and Regulatory Frameworks
Guidelines for Animal Studies in Pharmacological Research
Pharmacological research involving 2-Ethyl-2-phenylmalonamide in animal models must adhere to established guidelines that prioritize animal welfare. These guidelines, such as those from the National Institutes of Health (NIH) Office of Animal Care and Use (OACU) and the PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) guidelines, emphasize the principles of the 3Rs: Replacement, Reduction, and Refinement. nih.govnih.gov
Key considerations include:
Justification for Use: Researchers must provide a strong scientific rationale for using live animals and for the choice of species. nih.gov The relevance of the animal model to human epilepsy or other conditions being studied is a critical aspect of this justification. nih.gov
Minimizing Pain and Distress: Procedures should be designed to minimize any potential pain, distress, or suffering of the animals. nih.gov This includes the use of appropriate anesthesia and analgesia, as well as establishing humane endpoints for the study. nih.gov
Appropriate Housing and Care: Animals must be housed in conditions that meet their species-specific needs, with proper monitoring of their health and well-being throughout the study. nih.govnih.gov
Use of Pharmaceutical-Grade Compounds: Whenever available, pharmaceutical-grade compounds must be used in animal studies to ensure the safety and validity of the research. nih.gov If non-pharmaceutical-grade this compound is used, a clear justification must be provided and approved by the Institutional Animal Care and Use Committee (IACUC). nih.gov
In studies investigating the anticonvulsant properties of primidone (B1678105) and its metabolites, including PEMA, animal models such as mice and rats have been utilized. doctorlib.org For instance, research has explored the independent anticonvulsant effects of PEMA in mice, which necessitates strict adherence to ethical guidelines to ensure the humane treatment of the animals involved. doctorlib.org
Ethical Considerations in Human Subject Research (e.g., clinical monitoring)
Research involving human subjects and this compound, primarily in the context of its parent drug primidone, is governed by fundamental ethical principles, including respect for persons, beneficence, and justice. onlineethics.org These principles are operationalized through regulations enforced by bodies like the U.S. Food and Drug Administration (FDA) and Institutional Review Boards (IRBs).
Core ethical considerations include:
Informed Consent: Participants must be fully informed about the nature of the research, potential risks and benefits, and their right to withdraw at any time without penalty. nih.gov In the context of monitoring PEMA levels, this includes explaining the purpose of the blood or saliva sample collection and how the data will be used. nih.govcambridge.org
Risk-Benefit Assessment: The potential risks to research participants must be minimized and reasonable in relation to the anticipated benefits to the individual and to society. nih.gov For example, the clinical monitoring of PEMA levels in patients taking primidone should be justified by its potential to optimize treatment and improve seizure control.
Confidentiality and Privacy: Researchers have a duty to protect the confidentiality of participants' personal health information. nih.gov Data collected, including PEMA concentrations, must be anonymized or de-identified to the greatest extent possible. nih.gov
Vulnerable Populations: Additional protections are required when research involves vulnerable populations, such as individuals with diminished autonomy. researchgate.net
Regulatory Standards for Reference Materials
The accuracy and reliability of analytical measurements of this compound depend on the use of high-quality, certified reference materials (CRMs). Regulatory standards for these materials ensure their suitability for their intended use in pharmaceutical testing and research. lgcstandards.com
Key regulatory aspects include:
Purity and Characterization: Reference standards for this compound must be of high purity and well-characterized. sigmaaldrich.com This includes detailed information on its chemical identity, such as its IUPAC name (2-Ethyl-2-phenylpropanediamide), CAS number (7206-76-0), and molecular formula (C11H14N2O2). wikipedia.orglookchem.com
Traceability and Certification: Certified reference materials should have their values traceable to a national or international standard. They are often accompanied by a Certificate of Analysis that details the characterization and purity assessment methods used.
Proper Handling and Storage: To maintain their integrity, reference materials must be handled and stored according to the supplier's recommendations. For this compound, this typically involves storage in a cool, dry, and well-ventilated area, often in a refrigerator and in a tightly closed container. lookchem.com
The availability of reliable reference standards for this compound is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and quality control of primidone formulations. lgcstandards.com
Data Integrity and Reporting in Academic Research
Maintaining data integrity is a cornerstone of ethical scientific conduct. In academic research on this compound, this involves the accurate and honest collection, analysis, and reporting of data.
Key principles of data integrity include:
Accuracy and Completeness: Research data should be accurate, complete, and recorded in a timely manner. medcraveonline.com This is often referred to by the acronym ALCOA (Attributable, Legible, Contemporaneous, Original, and Accurate). medcraveonline.com
Prevention of Misconduct: Academic institutions and funding agencies have strict policies against research misconduct, which includes fabrication, falsification, and plagiarism of data. drugdiscoverytrends.com
Transparent Reporting: Researchers should report their findings, including both positive and negative results, in a transparent and unbiased manner. nih.gov This allows for the reproducibility and validation of the research by the scientific community. nih.gov
Proper Documentation: All aspects of the research, from the study protocol to the final data analysis, must be thoroughly documented. nih.gov This is particularly important in clinical investigations to ensure the reliability of the data submitted for regulatory approval. nih.gov
The integrity of data from studies on this compound is essential for advancing our understanding of its pharmacological properties and its role in the treatment of epilepsy. doctorlib.org Ensuring data integrity builds trust in the scientific process and ultimately contributes to the development of safe and effective therapies. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-Ethyl-2-phenylmalonamide, and how can purity be optimized?
- Answer : Synthesis typically involves malonic ester condensation with ethyl and phenyl substituents. Post-synthesis, purity can be optimized via recrystallization using polar aprotic solvents (e.g., methanol or ethanol). Analytical techniques like HPLC or LC-HRMS (retention time: 5.3 min ) should validate purity. Safety protocols, including dust respirators and protective gloves, must align with laboratory standards .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer : Use a combination of IR spectroscopy (to confirm amide C=O stretches at ~1650–1700 cm⁻¹) and NMR (¹H/¹³C) to resolve ethyl and phenyl group environments. Advanced studies employ density functional theory (DFT) to correlate experimental spectra with electronic structure models .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight containers at -20°C to prevent hydrolysis. Stability tests indicate ≥2-year integrity under these conditions . Safety measures include closed-system handling, eye baths, and protective clothing to minimize exposure .
Advanced Research Questions
Q. How do computational models explain the electronic properties of this compound?
- Answer : DFT studies reveal intramolecular charge transfer between the phenyl ring and malonamide backbone. Solvent effects (polar protic vs. aprotic) significantly modulate dipole moments and reactivity, with dielectric constants influencing HOMO-LUMO gaps .
Q. What contradictions exist in the pharmacological role of this compound across studies?
- Answer : Evidence conflicts on its metabolic role: it is cited as a urinary metabolite in phenobarbital analysis and a biomarker in cocaine urinalysis . Methodological differences (e.g., LC-HRMS vs. GC-MS) and metabolite cross-reactivity may explain discrepancies. Researchers should validate assays against certified reference materials (e.g., 1 mg/mL in methanol ).
Q. What are the challenges in detecting this compound in environmental or biological matrices?
- Answer : Co-elution with structurally similar analytes (e.g., carbamazepine derivatives) in LC-HRMS requires high-resolution mass spectrometers (HRMS) with ≥30,000 resolving power. Isotopic labeling (e.g., ¹³C/¹⁵N) or derivatization (e.g., trimethylsilylation) improves specificity .
Q. How can researchers reconcile discrepancies in reported CAS numbers for this compound?
- Answer : The anhydrous form (CAS 658-79-7 ) and monohydrate (CAS 80866-90-6 ) differ in hydration state. Researchers must verify the compound’s physical state (e.g., via Karl Fischer titration) and reference spectral libraries (e.g., SDBS ) to avoid misidentification.
Methodological Guidance Table
| Research Aspect | Recommended Method | Key Parameters | Reference |
|---|---|---|---|
| Synthesis | Malonic ester condensation | Solvent: Ethanol; Temp: 60–80°C | |
| Purity Analysis | LC-HRMS | Retention Time: 5.3 min; Column: C18 | |
| Spectroscopy | DFT-coupled NMR/IR | Basis Set: B3LYP/6-311++G(d,p) | |
| Storage | Cryogenic preservation | Temp: -20°C; Stability: ≥2 years |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
